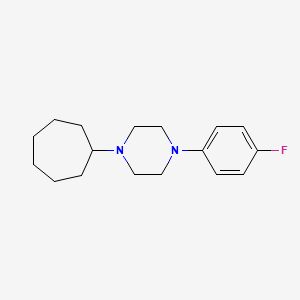![molecular formula C16H20N4S2 B5194683 5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5194683.png)
5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound It features a unique structure with multiple rings and heteroatoms, making it an interesting subject for chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step reactions. The initial steps often include the formation of the core heterocyclic structure, followed by the introduction of substituents such as butylsulfanyl and methyl groups. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various catalysts to facilitate ring closure and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Nitrogen-containing rings can be reduced under specific conditions to yield amines.
Substitution: Functional groups such as butylsulfanyl and methyl can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of nitrogen-containing rings can produce amines.
Applications De Recherche Scientifique
5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
1,2,4-Triazoles: These heterocyclic compounds are known for their pharmacological significance and diverse applications.
1,3,4-Thiadiazoles: These compounds have a similar sulfur and nitrogen-containing ring structure and are used in various medicinal applications.
Uniqueness
5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its complex tetracyclic structure and the presence of multiple heteroatoms. This unique arrangement contributes to its diverse reactivity and potential for various scientific applications.
Propriétés
IUPAC Name |
5-butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S2/c1-3-4-9-21-16-19-18-14-13-11-7-5-6-8-12(11)22-15(13)17-10(2)20(14)16/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPRNZPCNJZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B5194600.png)
![1-METHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-Methoxy-2-[3-(2-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B5194611.png)


![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![2,4-DIETHYL 5-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B5194641.png)
![1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5194642.png)

![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
